ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include solvents like ethanol or tetrahydrofuran (THF) and catalysts such as triethylamine (Et3N) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various substituted pyrazoles .
Scientific Research Applications
Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
1-Ethyl-1H-pyrazol-5-amine: Shares the pyrazole ring and ethyl group but differs in the position of substitution.
Uniqueness
Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, characterized by its unique structural features, which include a pyrazole ring and an ethyl amine group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Research into its biological activity is essential for understanding its therapeutic potential.
Chemical and Physical Properties
- Molecular Formula : C₁₀H₁₉N₃
- Molecular Weight : 181.27 g/mol
- Structural Features : Contains a pyrazole ring and an ethylamine moiety, contributing to its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to show comparable efficacy to commercial antibiotics like linezolid and cefaclor .
2. Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In various in vivo models, derivatives of pyrazole have demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs such as ibuprofen .
3. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For example, some studies indicate that pyrazole derivatives can act as reversible non-competitive inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism .
The biological activities of this compound are primarily attributed to its interaction with molecular targets:
- Molecular Targets : The compound binds to enzymes and receptors, modulating their activity.
- Pathways Involved : Inhibition of enzyme activity may occur by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
Properties
Molecular Formula |
C10H20ClN3 |
---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-6-13-10(8-11-5-2)7-9(3)12-13;/h7,11H,4-6,8H2,1-3H3;1H |
InChI Key |
BTOMIRKOOZQLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCC.Cl |
Origin of Product |
United States |
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